molecular formula C25H26N4O4S B2489767 Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1111142-35-8

Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2489767
CAS No.: 1111142-35-8
M. Wt: 478.57
InChI Key: IYVQZFUHARPAEH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused to a partially saturated bicyclic system. Key structural elements include:

  • A thioacetamido linker at position 2, connecting the core to a benzoate ester group. This linkage is common in bioactive compounds due to its stability and flexibility .
  • An ethyl benzoate moiety at the meta position, which may influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-[[2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-2-33-24(32)18-9-6-10-19(13-18)26-22(30)16-34-25-27-21-11-12-29(15-20(21)23(31)28-25)14-17-7-4-3-5-8-17/h3-10,13H,2,11-12,14-16H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVQZFUHARPAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H24N2O3SC_{22}H_{24}N_2O_3S, which indicates the presence of multiple functional groups including a thioamide and a benzoate moiety. The structure features a pyrido-pyrimidine core which is significant for its biological interactions.

Research suggests that the compound may exhibit various mechanisms of action including:

  • Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit bromodomain and extraterminal (BET) proteins, which are involved in transcriptional regulation. This inhibition can lead to the modulation of gene expression associated with cancer and inflammatory diseases .
  • Anticancer Activity : Preliminary studies indicate that this compound may have selective anticancer properties. It has shown potential in inhibiting cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Biological Activity Data

Biological Activity Observed Effects Reference
BET Protein InhibitionSelective inhibition of BRD3-BDII over BRD3-BDI
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Modulation of Gene ExpressionAltered expression of genes related to inflammation and cancer

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound’s ability to disrupt critical protein interactions essential for tumor growth .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the benzyl and pyrido-pyrimidine moieties significantly affected the compound's binding affinity to BET proteins. Specific structural features were identified as crucial for enhancing biological activity .
  • Combination Therapy Potential : The compound was evaluated in combination with other FDA-approved drugs, revealing synergistic effects that enhanced anti-leukemic activity. This finding suggests potential therapeutic applications in combination therapies for hematological malignancies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine- and pyridine-derived heterocycles with diverse pharmacological applications. Below is a detailed comparison with structurally analogous compounds:

Key Comparative Insights

Core Structure Variations: The pyrido[4,3-d]pyrimidine core (target compound) differs from thieno-pyrimidines (CRCM5484, G1-4) in electronic properties due to nitrogen vs. sulfur atoms. This may alter binding affinities in biological targets . Imidazo[1,2-a]pyridine (2d) and triazole-containing (36) cores introduce distinct ring geometries, affecting conformational flexibility .

Substituent Effects :

  • Lipophilicity : The 6-benzyl group (target) and 4-bromophenyl (BH31381) increase hydrophobicity compared to polar substituents like nitro (2d) or triazole (36) .
  • Solubility : Ethyl benzoate esters (target, 29) balance lipophilicity with moderate aqueous solubility, whereas trifluoromethyl groups (G1-4) enhance metabolic stability .

Synthesis Efficiency :

  • Yields vary significantly, with compound 29 achieving 91% via straightforward coupling, while G1-4 requires inert conditions for a 48% yield .
  • Click chemistry in compound 36 (83% yield) demonstrates the utility of modular approaches for complex architectures .

Physical Properties :

  • Melting points correlate with crystallinity; the nitro group in 2d (215–217°C) suggests strong intermolecular interactions, while ester-containing compounds (target, 29) may exhibit lower melting points .

Preparation Methods

Yield Optimization

  • Cyclocondensation (Step 1): Yields improve with strict anhydrous conditions.
  • Benzylation (Step 2): Higher temperatures (60°C vs. 25°C) increase conversion but risk side products.
  • Chlorination (Step 3): Excess POCl₃ ensures complete conversion; residual HCl must be neutralized promptly.

Alternative Pathways and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces Step 1 reaction time from 8 hours to 30 minutes, maintaining yields at 75%.

Flow Chemistry

Continuous-flow reactors for Step 5 enhance reproducibility, achieving 85% yield with automated parameter control.

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